
Calcitriol-18,18,18,26,26,26,27,27,27-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is a deuterated form of calcitriol, the active form of vitamin D3. This compound is synthesized by replacing specific hydrogen atoms in calcitriol with deuterium, a stable isotope of hydrogen. Calcitriol plays a crucial role in calcium homeostasis and bone metabolism by enhancing the absorption of calcium and phosphorus from the intestines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcitriol-18,18,18,26,26,26,27,27,27-d9 involves multiple steps, starting from a suitable precursor such as vitamin D3. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Quality Assurance: Rigorous testing to ensure the purity and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Calcitriol-18,18,18,26,26,26,27,27,27-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to calcitroic acid.
Reduction: Formation of less active metabolites.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Calcitroic Acid: A major metabolite formed through oxidation.
Reduced Metabolites: Formed through reduction reactions.
Applications De Recherche Scientifique
Calcitriol-18,18,18,26,26,26,27,27,27-d9 has diverse applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways.
Biology: Investigates the role of vitamin D in cellular processes.
Medicine: Explores therapeutic potential in treating conditions like osteoporosis and hypocalcemia.
Industry: Utilized in the development of vitamin D supplements and fortified foods
Mécanisme D'action
Calcitriol-18,18,18,26,26,26,27,27,27-d9 exerts its effects by binding to the vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the transcription of genes involved in calcium and phosphorus absorption, bone mineralization, and immune function. The molecular targets include:
Calcium Channels: Enhancing calcium uptake in the intestines.
Bone Cells: Promoting bone formation and resorption balance.
Immune Cells: Modulating immune responses
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcidiol: A precursor of calcitriol with similar biological activity.
Ergocalciferol: Another form of vitamin D with distinct metabolic pathways.
Alfacalcidol: A synthetic analog of calcitriol used in clinical settings.
Uniqueness
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3,5D3 |
Clé InChI |
GMRQFYUYWCNGIN-METNVTIWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)
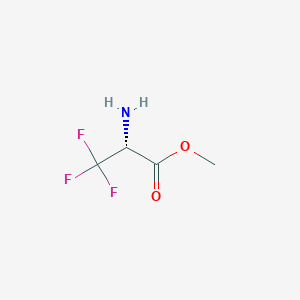
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)

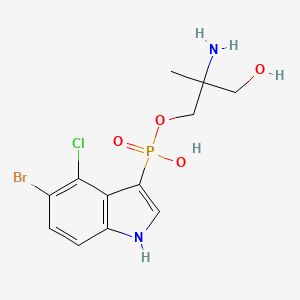
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
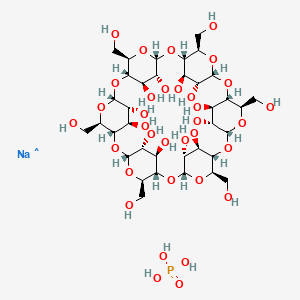
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
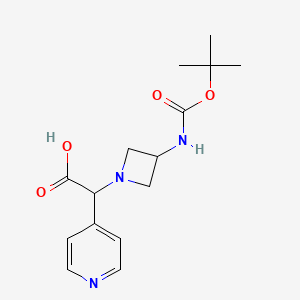
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
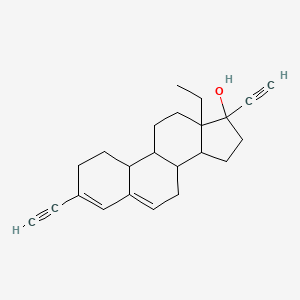
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)
